1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (C₁₁H₁₁N₃O₃S, MW 265.29) is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with ethyl, methyl, mercapto (-SH), and oxo (-O) substituents . Its structure is characterized by a fused bicyclic system, where the pyrimidine and pyridine rings share two adjacent carbon atoms. The compound is typically stored at +4°C and is available in 95% purity .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-3-14-8-7(9(15)13-11(14)18)6(10(16)17)4-5(2)12-8/h4H,3H2,1-2H3,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLGCQLJPCLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions
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Formation of the Pyrido[2,3-d]pyrimidine Core:
Starting Materials: 5-acetyl-4-aminopyrimidine.
Reaction Conditions: The starting material is acylated with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various alkylated or arylated derivatives.
Scientific Research Applications
Antibacterial Applications
Research has indicated that compounds similar to 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid exhibit broad-spectrum antibacterial activity. For instance, a study evaluated its effectiveness against various bacterial strains, demonstrating superior antibacterial action compared to traditional antibiotics. The compound showed significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Klebsiella pneumoniae | 0.8 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Antiviral Applications
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have explored its potential against viruses such as HIV and Herpes Simplex Virus Type 1 (HSV-1). The compound's mechanism of action appears to inhibit viral replication effectively, making it a candidate for further development in antiviral therapies .
Case Study: Antiviral Efficacy
A recent evaluation reported that derivatives of the pyrido[2,3-d]pyrimidine structure exhibited IC50 values ranging from 0.02 µM to 0.26 µM against various viral strains, indicating strong antiviral potency .
Anticancer Applications
The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines. Notably, it has been shown to inhibit the growth of HepG2 liver cancer cells with minimal toxicity to normal cells.
| Cell Line | IC50 (µM) | Toxicity on Normal Cells |
|---|---|---|
| HepG2 (liver cancer) | 11.34 | Non-toxic |
| MCF7 (breast cancer) | 13.24 | Mild toxicity |
Mechanism of Action
The mechanism of action of 1-ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer cell proliferation.
Receptors: Modulation of receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and bioactivity.
Substituent Variations and Molecular Properties
Physicochemical Properties
- Melting Points : Analogs with smaller substituents (e.g., 1-methyl derivatives) exhibit higher melting points (281–283°C) due to crystalline packing, whereas bulkier groups (e.g., cyclopentyl) lower melting points (243–245°C) .
- Solubility : The carboxylic acid moiety enhances water solubility, but hydrophobic substituents (e.g., cyclopropyl) reduce it .
Key Research Findings
Substituent Impact: Ethyl/methyl groups balance solubility and bioactivity, whereas cyclopropyl/cyclopentyl groups enhance steric effects but may reduce bioavailability .
Synthetic Feasibility :
- High yields (53–62%) for analogs suggest robust synthetic routes, though purification of mercapto derivatives may require inert conditions to prevent oxidation .
Pharmacological Potential: Structural similarities to active antibiofilm agents (e.g., 4-oxo-1-propyl derivatives) indicate promise for the target compound .
Biological Activity
1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 305.35 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 933949-39-4 |
| MDL Number | MFCD09701475 |
Anticancer Activity
Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidine exhibit promising anticancer effects. For instance, compounds similar to 1-Ethyl-2-mercapto-7-methyl-4-oxo have been tested against various cancer cell lines with notable results.
- Cytotoxicity Studies : In vitro assays have demonstrated that these compounds can induce apoptosis in tumor cells at concentrations as low as 30–100 nM. For example, a related compound showed growth inhibition across multiple tumor cell lines with GI50 values ranging from 0.025 to 2 μM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways necessary for cellular proliferation. Specifically, they may act as multikinase inhibitors affecting CDK4/6 pathways, which are crucial in cancer cell cycle regulation .
Antiviral Activity
Some studies have also explored the antiviral potential of pyrido[2,3-d]pyrimidine derivatives:
- Inhibition of Viral Replication : Compounds within this class have shown activity against various viruses by targeting nucleotide biosynthesis pathways critical for viral replication. For example, inhibitors targeting the pyrimidine synthesis pathway have demonstrated potent antiviral activity against hepatitis E virus (HEV) and other viral infections .
- Selectivity and Efficacy : The selectivity index (SI) for these compounds often indicates a favorable therapeutic window, suggesting that they can effectively inhibit viral replication without significant toxicity to host cells .
Case Studies
Several case studies highlight the efficacy of 1-Ethyl-2-mercapto derivatives in clinical and preclinical settings:
- Case Study 1 : A study involving a related compound demonstrated significant tumor regression in xenograft models when administered in combination with standard chemotherapy agents. The results indicated enhanced efficacy due to the synergistic effects of the combination therapy .
- Case Study 2 : Another investigation focused on the antiviral properties against HSV and RSV showed promising results with IC50 values significantly lower than those of established antiviral drugs like ribavirin .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?
- Answer : Synthesis of this compound involves multi-step heterocyclic chemistry, typically starting with pyrimidine precursors. Key steps include mercapto group introduction via nucleophilic substitution and carboxylation at the 5-position. To optimize efficiency:
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and transition states, reducing trial-and-error experimentation .
- Employ orthogonal protecting groups for sensitive functional groups (e.g., ethyl and methyl substituents) to minimize side reactions.
- Monitor reaction progress with HPLC or LC-MS to identify bottlenecks, such as incomplete cyclization or oxidation steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Rigorous characterization requires:
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for ethyl/methyl groups, ¹³C NMR for carbonyl and heterocyclic carbons).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical m/z).
- HPLC with UV/Vis detection : Assess purity (>95% by area under the curve) using a C18 column and gradient elution .
- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N, S content) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Answer :
- Solubility : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water at neutral pH. Adjust pH to >9 (using NaOH) for aqueous solubility via deprotonation .
- Stability :
- Avoid prolonged exposure to light or moisture to prevent oxidation of the mercapto group.
- Store at -20°C under inert gas (N₂/Ar) in amber vials .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?
- Answer :
- Perform docking studies using software like AutoDock Vina to predict binding affinities to kinase active sites (e.g., EGFR, CDK2). Focus on interactions between the pyrido[2,3-d]pyrimidine core and ATP-binding pockets.
- Use molecular dynamics simulations to assess conformational stability of the compound-enzyme complex over time .
- Validate predictions with enzymatic assays (e.g., fluorescence-based kinase activity assays) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Reproducing assays under standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cell viability assays).
- Impurity profiling : Compare bioactivity of batches with varying purity (e.g., via LC-MS) to rule out confounding effects from byproducts .
Q. How can researchers optimize reaction conditions for large-scale synthesis while maintaining yield and safety?
- Answer :
- Scale-up considerations :
- Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., 2-MeTHF) .
- Use continuous flow reactors to enhance heat/mass transfer and reduce exothermic risks .
- Safety protocols :
- Follow fire-fighting measures for pyrimidine derivatives (e.g., CO₂ extinguishers, flame-resistant PPE) .
- Implement real-time gas monitoring for toxic byproducts (e.g., H₂S from mercapto group degradation) .
Q. What are the mechanistic implications of the compound’s tautomeric forms in solution?
- Answer : The 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine core exhibits keto-enol tautomerism, affecting reactivity and binding:
- Characterize tautomers using variable-temperature NMR or UV-Vis spectroscopy to identify dominant forms in solution.
- Correlate tautomer distribution (e.g., enol form in polar solvents) with biological activity via structure-activity relationship (SAR) studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
